

1-Bromo-2-methylpropan-2-amine IUPAC name and structure

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Compound of Interest

Compound Name: **1-Bromo-2-methylpropan-2-amine**

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An In-depth Technical Guide to **1-Bromo-2-methylpropan-2-amine**

Abstract

This technical guide provides a comprehensive overview of **1-bromo-2-methylpropan-2-amine**, a bifunctional organic compound with significant potential as a building block in synthetic chemistry and drug discovery. This document details its nomenclature, physicochemical properties, spectroscopic signature, and plausible synthetic routes. A comparative analysis with its structural isomer, 2-bromo-2-methylpropan-1-amine, is included to highlight the impact of functional group positioning on chemical reactivity and spectral characteristics. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Nomenclature and Chemical Structure

The nomenclature and structural identifiers for **1-bromo-2-methylpropan-2-amine** are crucial for unambiguous identification in a research and development setting.

IUPAC Name: **1-bromo-2-methylpropan-2-amine**[\[1\]](#)

Structure:

Table 1: Chemical Identifiers

Identifier	Value
Molecular Formula	C ₄ H ₁₀ BrN ^[1]
Synonyms	1-bromo-2-amino-2-methylpropane ^[1]
InChI	InChI=1S/C4H10BrN/c1-4(2,6)3-5/h3,6H2,1-2H3 ^[1]
InChIKey	NONIANXHVMHSLE-UHFFFAOYSA-N ^[1]
SMILES	CC(C)(CBr)N ^[1]

The compound is often handled as its hydrobromide salt, **1-bromo-2-methylpropan-2-amine hydrobromide**.^{[2][3]}

Physicochemical and Spectroscopic Data

Quantitative data for **1-bromo-2-methylpropan-2-amine** is summarized below. Due to the limited availability of experimental data for the free amine, some data for the hydrobromide salt and related isomers are included for a comprehensive understanding.

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	152.03 g/mol ^[1]
Monoisotopic Mass	150.99966 Da ^[1]
Topological Polar Surface Area	26 Å ² ^[1]
Melting Point (Hydrobromide)	184-186 °C ^[2]

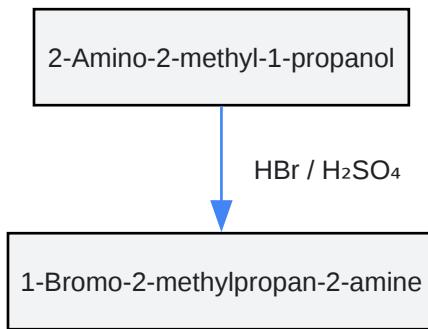
Table 3: Comparative Spectroscopic Data

Spectroscopic Technique	1-bromo-2-methylpropan-2-amine (Predicted)	1-bromo-2-methylpropane (for comparison)
¹ H NMR	$\delta \sim 3.3$ (s, 2H, -CH ₂ Br), $\delta \sim 1.2$ (s, 6H, -C(CH ₃) ₂), $\delta \sim 1.5$ (br s, 2H, -NH ₂)	3.27 (d, 2H, -CH ₂ Br), 2.05 (m, 1H, -CH), 1.02 (d, 6H, -C(CH ₃) ₂)[4]
¹³ C NMR	$\delta \sim 50$ (C-Br), $\delta \sim 55$ (quaternary C), $\delta \sim 25$ (CH ₃)	$\delta \sim 45.5$ (C-Br), $\delta \sim 30.9$ (CH), $\delta \sim 22.1$ (CH ₃)[5]
IR Spectroscopy (cm ⁻¹)	~3400-3300 (N-H stretch), ~2970-2850 (C-H stretch), ~1600 (N-H bend), ~600-500 (C-Br stretch)	~2975-2845 (C-H stretch), ~1480-1270 (C-H bend), ~750-500 (C-Br stretch)[5]

Synthesis and Experimental Protocols

The synthesis of **1-bromo-2-methylpropan-2-amine** can be approached through several synthetic strategies. A plausible route involves the bromination of a suitable precursor. Below is a proposed synthetic pathway and a detailed experimental protocol.

Synthetic Pathway for 1-Bromo-2-methylpropan-2-amine



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Caption: Proposed synthesis of **1-bromo-2-methylpropan-2-amine**.

Experimental Protocol: Synthesis of 1-Bromo-2-methylpropan-2-amine

This protocol is adapted from a general procedure for the synthesis of bromoalkanes from alcohols.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-2-methyl-1-propanol (1.0 eq).
- **Addition of Reagents:** Cool the flask in an ice bath and slowly add 48% hydrobromic acid (2.5 eq). Following this, add concentrated sulfuric acid (1.0 eq) dropwise while maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 12-16 hours.
- **Work-up:** Cool the mixture to room temperature and pour it into ice water. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 8.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (3 x 50 mL).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

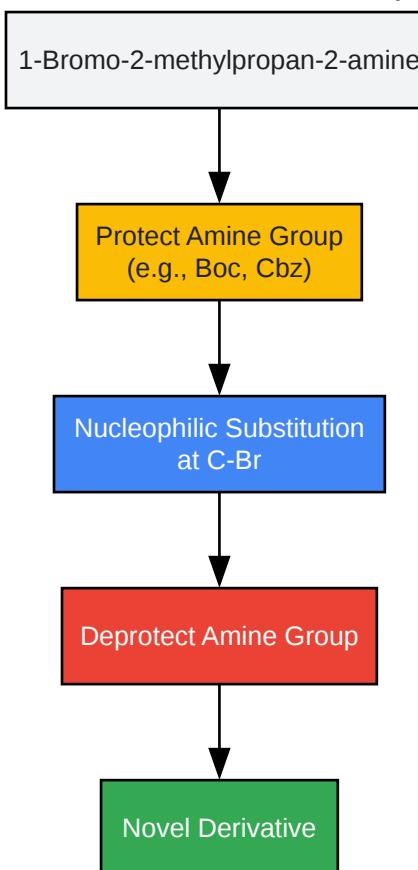
Reactivity and Applications in Drug Development

1-Bromo-2-methylpropan-2-amine is a bifunctional molecule containing a primary amine and a primary bromide. This structure makes it a versatile building block in organic synthesis.

- **Nucleophilic Substitution:** The primary bromide is susceptible to S_N2 reactions, allowing for the introduction of various nucleophiles.
- **Amine Reactivity:** The primary amine can act as a nucleophile or be protected to allow for selective reactions at the bromide position.

The unique steric hindrance provided by the gem-dimethyl group can be advantageous in designing molecules with specific conformational properties, a desirable trait in drug development.

Logical Workflow for Derivative Synthesis

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- 5. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH₃)₂CHCH₂Br prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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